![molecular formula C16H18N4O2 B2880708 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(m-tolyloxy)acetamide CAS No. 1795300-08-1](/img/structure/B2880708.png)
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(m-tolyloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(m-tolyloxy)acetamide, also known as IMTPA, is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications.
Scientific Research Applications
Therapeutic Applications of Pyrazoline and Pyrazole Derivatives
Pyrazolines and pyrazole derivatives are prominent for their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer properties, and more. They have been explored for their potential in addressing a variety of conditions, showcasing their versatility as pharmacological agents. The synthesis and bioevaluation of novel pyrazoles indicate these compounds’ potential across various biological applications, underscoring their importance in drug discovery and development processes. This versatility is further highlighted by their inclusion in medicinal chemistry, where they are seen as pivotal for creating new therapeutic agents (Shaaban, Mayhoub, & Farag, 2012; Diana Becerra, Abonía, & Castillo, 2022).
Role of Heterocyclic N-oxide Molecules in Medicinal Chemistry
Heterocyclic N-oxide molecules, including derivatives from pyridine and indazole, have shown significant medicinal applications due to their functionalities in drug development. These molecules are integral in organic synthesis, catalysis, and have been identified for their anticancer, antibacterial, and anti-inflammatory activities. The importance of these derivatives in medicinal chemistry is underscored by their utility in creating versatile synthetic intermediates with a wide range of biological importance (Dongli Li et al., 2019).
Mechanism of Action
Target of Action
The primary target of this compound, also known as 2-(3-methylphenoxy)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide, is PI3Kγ (Phosphoinositide 3-kinase gamma) . PI3Kγ is a lipid kinase that plays a crucial role in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
The compound acts as an inhibitor of PI3Kγ . By binding to the active site of PI3Kγ, it prevents the kinase from phosphorylating its substrates, thereby inhibiting the activation of downstream signaling pathways .
Biochemical Pathways
The inhibition of PI3Kγ affects several biochemical pathways. Most notably, it impacts the PI3K/AKT/mTOR pathway , which is involved in cell cycle progression, growth, and survival . By inhibiting PI3Kγ, the compound can disrupt these processes, potentially leading to the suppression of cell proliferation and induction of apoptosis .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effect on PI3Kγ. This can lead to a decrease in cell proliferation and an increase in programmed cell death or apoptosis . As a result, the compound may have potential therapeutic applications in the treatment of diseases characterized by overactive PI3Kγ signaling, such as certain types of cancer and immune-related disorders .
properties
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-13-3-2-4-14(11-13)22-12-15(21)17-7-8-19-9-10-20-16(19)5-6-18-20/h2-6,9-11H,7-8,12H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJLDOBAGHXAFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCCN2C=CN3C2=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(m-tolyloxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

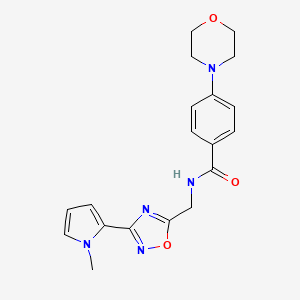
![N-(3-chloro-2-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
![N-cyclohexyl-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2880631.png)

![4-Amino-N-{2-[(methylsulphonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B2880633.png)
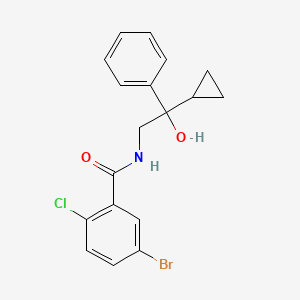
![3-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2880636.png)
![1-{2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}piperidine-4-carboxylic acid](/img/structure/B2880637.png)
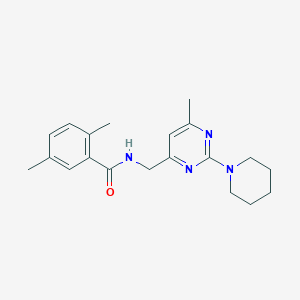


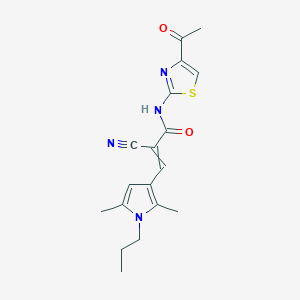
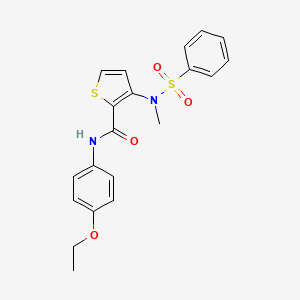
![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-methoxyacetamide](/img/structure/B2880648.png)